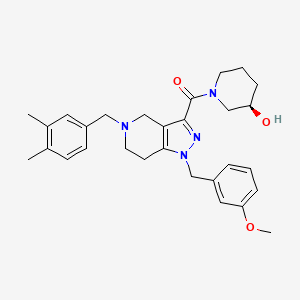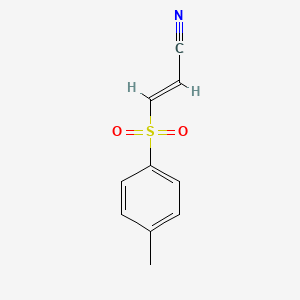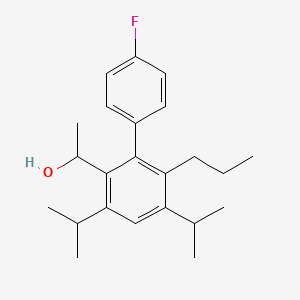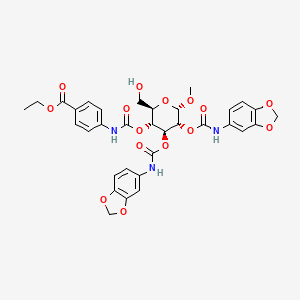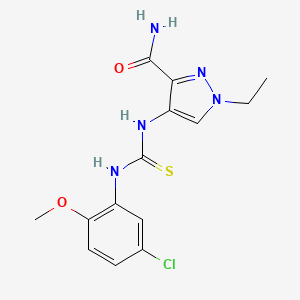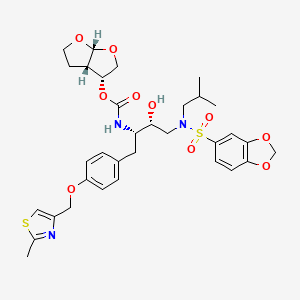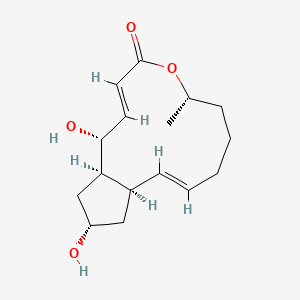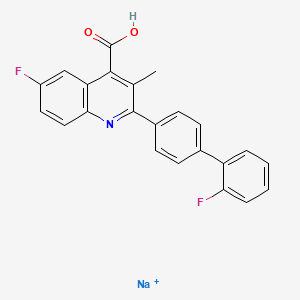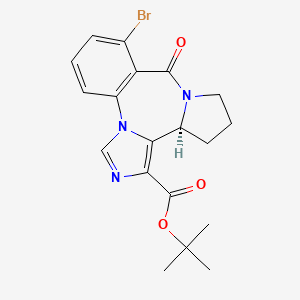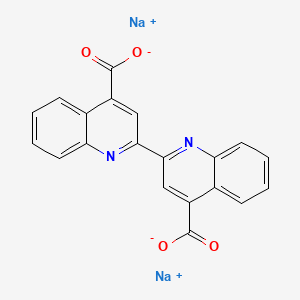
BCA 二ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Biquinoline-4,4’-dicarboxylic acid (BCA) is a colorimetric reagent for the detection of copper (Cu+). BCA and Cu+ form a stable 2:1 complex that has an absorbance maximum at 562 nm. It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions.
BCA Disodium, also known as Bicinchoninic Acid Sodium, is used for the determination of Cu and protein concentration in assays.
科学的研究の応用
- BCAアッセイ(ビシンコニン酸アッセイ)は、溶液中の全タンパク質濃度を定量化する一般的な方法です . これは、タンパク質によるCu²⁺イオンの還元に基づいた比色反応を用いています。このアッセイは、最大5%の界面活性剤(洗剤)を含むサンプルに対応しており、クマシー染料ベースのアッセイ(ブラッドフォードなど)に比べてタンパク質組成の違いの影響を受けにくいです。BCAアッセイは、タンパク質間の均一性に優れており、生化学や分子生物学の研究で広く使用されています。
- 研究者は、BCAアッセイを用いて、特に可溶性多糖基質に対するグリコシダーゼ(GH)活性を測定しています。 遊離した還元糖を定量することで、このアッセイは酵素活性を評価するための非常に感度の高い方法を提供します . BCAアッセイの感度により、酵素プロセスを研究する際に有益です。
タンパク質定量
酵素活性測定
作用機序
Target of Action
BCA Disodium, also known as Disodium 2,2’-biquinoline-4,4’-dicarboxylate, primarily targets proteins . It is used as a reagent for determining protein concentration . Proteins reduce alkaline Cu (II) to Cu (I), which then complexes with BCA to form a purple complex . The absorbance at 562nm is directly proportional to protein concentration .
Mode of Action
BCA Disodium interacts with its protein targets through a colorimetric reaction . In the presence of proteins, BCA Disodium facilitates the reduction of Cu (II) to Cu (I). This Cu (I) then forms a complex with BCA, resulting in a color change from blue to purple . The intensity of this color change is directly proportional to the concentration of protein present .
Biochemical Pathways
The primary biochemical pathway affected by BCA Disodium is the protein quantification pathway . The interaction of BCA Disodium with proteins leads to the formation of a Cu (I)-BCA complex, which can be quantified colorimetrically . This allows for the measurement of protein concentration in a given solution .
Result of Action
The primary result of BCA Disodium’s action is the quantification of protein concentration . By interacting with proteins and inducing a color change, BCA Disodium allows for the measurement of protein concentration in a solution . This is particularly useful in biochemical research and clinical diagnostics.
Action Environment
The action of BCA Disodium can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the colorimetric reaction . Additionally, the presence of other substances, such as detergents or reducing agents, can interfere with the reaction and affect the accuracy of protein quantification . Therefore, it is crucial to control these environmental factors to ensure the accurate functioning of BCA Disodium.
生化学分析
Biochemical Properties
BCA Disodium plays a crucial role in biochemical reactions, particularly in protein quantification. The BCA assay relies on the reduction of Cu^2+ ions to Cu^1+ ions by protein in an alkaline medium . The Cu^1+ ions then react with bicinchoninic acid (BCA), forming a complex that absorbs light at 562 nm . The amount of complex formed is proportional to the amount of protein present in the sample . This interaction between BCA Disodium and proteins is fundamental to its role in biochemical reactions.
Cellular Effects
The effects of BCA Disodium on various types of cells and cellular processes are primarily related to its role in protein quantification. The BCA assay, which utilizes BCA Disodium, is widely used in biochemical research, biotechnology, and clinical diagnostics for the quantification of total protein in various sample types such as serum, plasma, and cell lysates .
Molecular Mechanism
The molecular mechanism of BCA Disodium involves two key reactions. First, the peptide bonds in protein reduce Cu^2+ ions from the copper (II) sulfate to Cu^1+ (a temperature-dependent reaction). The amount of Cu^2+ reduced is proportional to the amount of protein present in the solution . Next, two molecules of bicinchoninic acid chelate with each Cu^1+ ion, forming a purple-colored complex that strongly absorbs light at a wavelength of 562 nm .
Temporal Effects in Laboratory Settings
The effects of BCA Disodium over time in laboratory settings are primarily related to its role in the BCA assay. The BCA assay is a temperature-dependent reaction, with higher temperatures (37 to 60 °C) recommended to increase assay sensitivity while minimizing variances caused by unequal amino acid composition .
Metabolic Pathways
BCA Disodium is involved in the metabolic pathway of the BCA assay, which is used for protein quantification. This pathway involves the reduction of Cu^2+ ions to Cu^1+ ions by protein, followed by the formation of a complex between Cu^1+ ions and bicinchoninic acid .
特性
CAS番号 |
979-88-4 |
|---|---|
分子式 |
C20H12N2NaO4 |
分子量 |
367.3 g/mol |
IUPAC名 |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H12N2O4.Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |
InChIキー |
XOFLBTNKRYTOHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[Na] |
外観 |
Solid powder |
Key on ui other cas no. |
979-88-4 |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BCA Disodium; BCA Disodium salt; Bicinchoninic Acid Sodium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


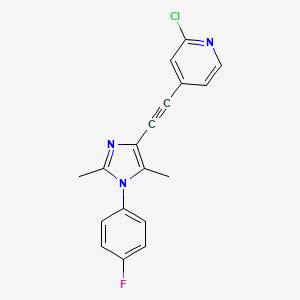
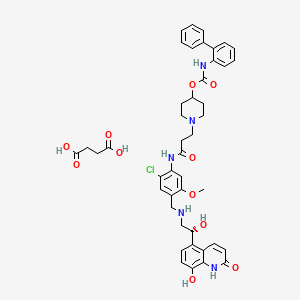
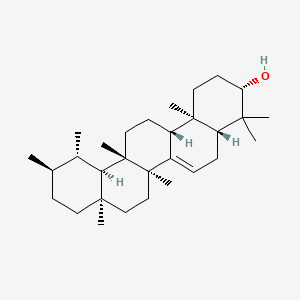
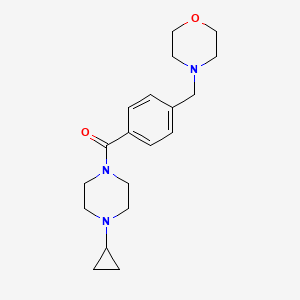
![6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B1667765.png)
